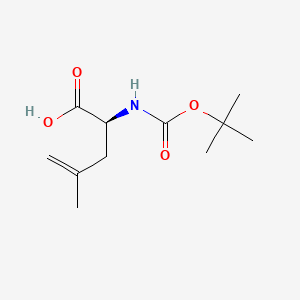

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid

Description

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid (CAS: 87325-47-1) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . The compound features:

- A pentenoic acid backbone with a double bond at the 4-position.

- A methyl group at the 4-position, introducing steric effects.

- An (S)-configuration at the α-carbon, critical for chiral specificity in peptide synthesis.

- A Boc protecting group on the amino moiety, enhancing stability during chemical reactions.

It is stored under dry conditions at 2–8°C and is commonly used in peptide synthesis to prevent unwanted side reactions at the amino group . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitization .

Properties

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine or N-methylmorpholine . The Boc group can be introduced to the amino acid precursor through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane.

Substitution: Various nucleophiles and bases, depending on the desired substitution product.

Major Products Formed

Deprotection: The major product is the free amine, which can further react to form peptides or other derivatives.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling of amino acids.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where protected amino acids are essential intermediates in drug synthesis.

Biological Research: It is used in the study of enzyme-substrate interactions and protein engineering.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from undesired reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-2-(Boc-amino)-4-methyl-4-pentenoic Acid

The R-enantiomer shares the same molecular formula and weight but differs in stereochemistry at the α-carbon. This enantiomeric distinction impacts:

Deprotected Analog: (S)-2-Amino-2-methyl-4-pentenoic Acid

The unprotected form (CAS: 96886-55-4, C₆H₁₁NO₂, MW: 129.16 g/mol) lacks the Boc group, leading to:

Functional Group Variants

a) Boc-(2S)-amino-4-methyl-1-pentanol (ASN1079)

- Structure : Replaces the carboxylic acid with a primary alcohol (-CH₂OH).

- Applications : Used as a chiral alcohol intermediate in drug discovery rather than peptide backbone construction .

- Molecular weight: 201.31 g/mol (vs. 229.27 for the pentenoic acid).

b) N-Boc-4-methoxybenzyl-glycine (AS104406)

Data Table: Key Comparative Properties

Biological Activity

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a pentenoic acid backbone. The presence of the double bond at the fourth carbon position and the methyl group enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 173.23 g/mol |

| CAS Number | 1802264-80-0 |

| Stereochemistry | S configuration |

The mechanism of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing enzyme activity and protein interactions.

1. Enzyme Interaction Studies

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid has been utilized in studies focusing on enzyme mechanisms and protein interactions. Its structure allows it to act as a substrate or inhibitor for various enzymes, making it valuable for elucidating enzymatic pathways .

2. Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly for creating peptides with specific functionalities. The Boc protecting group enables the controlled assembly of peptide chains, which is crucial for maintaining the desired three-dimensional structure necessary for biological activity.

3. Pharmaceutical Development

The compound has potential applications in drug development, particularly in the synthesis of peptide-based pharmaceuticals. Its ability to enhance stability and solubility in biological systems makes it suitable for therapeutic applications.

Case Study 1: Enzyme Inhibition

Research has shown that derivatives of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid exhibit significant inhibitory effects on certain enzymes. For instance, macrocyclic compounds derived from this structure have demonstrated potent inhibition of immunoproteasome catalytic activity, indicating potential therapeutic applications in diseases characterized by neuroinflammation .

Case Study 2: Antimicrobial Activity

Studies indicate that amino acid derivatives similar to (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid possess antimicrobial properties. The presence of the Boc group enhances the compound's stability, allowing it to interact effectively with microbial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.